N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
This compound is a structurally complex 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a dimethylsulfamoyl group at the para position. The thiadiazole ring is further functionalized with a thioether-linked 2-((2,3-dimethylphenyl)amino)-2-oxoethyl moiety. Its synthesis likely involves multi-step reactions, including cyclization of thiosemicarbazides (to form the thiadiazole ring) and subsequent coupling reactions to introduce the benzamide and sulfamoyl groups .
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S3/c1-13-6-5-7-17(14(13)2)22-18(27)12-31-21-25-24-20(32-21)23-19(28)15-8-10-16(11-9-15)33(29,30)26(3)4/h5-11H,12H2,1-4H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZJYMWCLVLPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound characterized by a unique structure that includes a thiadiazole ring and various functional groups. Its potential biological activities are of significant interest in medicinal chemistry, particularly for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 416.51 g/mol. The presence of a thiadiazole ring and an amide group suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.51 g/mol |
| CAS Number | 392294-48-3 |
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties . These compounds are thought to inhibit deubiquitylating enzymes, which play a crucial role in tumor progression. The exact mechanisms of action remain to be fully elucidated but may involve modulation of enzyme activity or receptor binding .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety has been associated with various biological activities, including antimicrobial effects. Derivatives of this scaffold have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, studies have demonstrated that certain thiadiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Research has highlighted the potential of thiadiazole derivatives as inhibitors of monoamine oxidases (MAOs), which are critical targets in the treatment of depression and neurodegenerative diseases. Compounds containing the thiadiazole ring have been shown to exhibit reversible and competitive inhibition against MAO-A isoenzymes .
Case Studies
- Anticancer Activity : A study investigating similar thiadiazole compounds found that they could inhibit cancer cell proliferation in vitro, suggesting that this compound might also possess similar properties .
- Antimicrobial Screening : Research on 1,3,4-thiadiazole derivatives showed that specific substitutions at the amine group significantly enhanced antibacterial activity against various pathogens. For example, derivatives with halogen substitutions exhibited improved efficacy compared to standard antibiotics .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cell proliferation and survival.
- Receptor Modulation : Interacting with specific receptors to alter signaling pathways.
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. This includes:
- In vivo Studies : To assess therapeutic efficacy and safety.
- Mechanistic Studies : To elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are widely studied for their pharmacological properties. Key analogues and their comparative features are outlined below:
Bioactivity and Pharmacological Potential
- Enzyme Inhibition: The dimethylsulfamoyl group is a known pharmacophore in carbonic anhydrase inhibitors (e.g., acetazolamide derivatives in ). This suggests the target compound may share inhibitory activity but with enhanced selectivity due to the dimethylphenyl group .
- Anticancer Activity : Thiadiazole-benzamide hybrids in demonstrate cytotoxicity via MTT assay, with IC₅₀ values <10 μM. The target compound’s lipophilic substituents may improve membrane permeability and potency .
- Antioxidant Potential: Thiadiazole-thioether derivatives in show radical scavenging activity (e.g., DPPH assay), suggesting the target compound could exhibit similar properties.
Q & A
Q. How can researchers optimize the synthesis yield of this compound using statistical design of experiments (DoE)?
- Methodological Answer : Utilize factorial designs (e.g., Box-Behnken or central composite designs) to systematically vary reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, highlights the application of DoE in chemical technology to minimize experimental runs while capturing interactions between variables. Quantum chemical calculations () can pre-screen feasible reaction pathways, reducing trial-and-error experimentation. Post-synthesis, validate optimal conditions via HPLC or NMR purity analysis.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR (1H/13C) : Assign peaks to confirm the presence of the 1,3,4-thiadiazole core, sulfamoyl group, and 2,3-dimethylphenyl substituents. Compare with computed chemical shifts from density functional theory (DFT) ().
- LC-MS : Validate molecular weight ([M+H]+ ion) and detect impurities using high-resolution mass spectrometry.
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, S=O stretch at ~1150–1250 cm⁻¹) ().
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., thiadiazole derivatives often exhibit antimicrobial or kinase inhibition). Examples:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates.
- Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) ().
- Antimicrobial susceptibility testing : Follow CLSI guidelines for bacterial/fungal strains ().
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and observed reaction outcomes during synthesis?
- Methodological Answer : Apply reaction path search algorithms (e.g., artificial force-induced reaction or transition state sampling) to identify unanticipated intermediates or side reactions (). For example, if experimental yields are lower than DFT-predicted values, simulate solvent effects or steric hindrance using molecular dynamics (MD) ( ). Cross-validate with in situ spectroscopic monitoring (e.g., ReactIR) to detect transient species ( ).
Q. What strategies are effective for analyzing contradictory biological activity data across different cell lines or assay conditions?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays (e.g., IC50 values, selectivity indices) to identify trends. Use clustering algorithms to group compounds with similar activity profiles ().
- Mechanistic studies : Perform target engagement assays (e.g., thermal shift assays, SPR) to confirm direct binding. If inconsistencies persist, evaluate off-target effects via kinome-wide profiling or transcriptomics ().
- Physicochemical profiling : Assess solubility, logP, and membrane permeability to rule out bioavailability artifacts ().
Q. How can AI-driven molecular docking improve the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Target prioritization : Use AutoDock Vina or Schrödinger Glide to dock the compound into protein databases (e.g., PDB), focusing on conserved binding pockets in kinases or sulfotransferases ().
- Binding mode validation : Compare docking poses with crystallographic data (if available) or mutagenesis studies. Adjust force field parameters (e.g., AMBER) to account for sulfamoyl group polarization ().
- Dynamic behavior : Perform MD simulations (≥100 ns) to assess stability of ligand-protein complexes and identify critical residue interactions ().
Q. What advanced separation techniques are suitable for isolating stereoisomers or polymorphs of this compound?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol modifiers. Optimize via DoE ().
- Crystallization screening : Employ high-throughput platforms to identify conditions favoring specific polymorphs (e.g., solvent/anti-solvent ratios, cooling rates) ().
- Membrane-based separations : Explore nanofiltration or electrodialysis for scalable purification ().
Data Contradiction and Validation
Q. How should researchers address inconsistencies between computational predictions of reactivity and experimental results?
- Methodological Answer :
- Multi-scale modeling : Combine quantum mechanics/molecular mechanics (QM/MM) to simulate bulk solvent effects or catalyst interactions ().
- Sensitivity analysis : Identify which computational parameters (e.g., basis set, solvation model) most influence predictions ().
- Experimental feedback loops : Use robotic platforms (e.g., Chemspeed) to iteratively test computational hypotheses ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
